molecular formula C24H25N5O3 B2390193 N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1359104-91-8

N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390193
CAS No.: 1359104-91-8
M. Wt: 431.496
InChI Key: FINGNCSUEVNERH-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 5-methyl group at position 5 and an oxazol-4-ylmethyl moiety at position 1. The oxazole ring is further substituted with a 2-methoxyphenyl group at position 2 and a methyl group at position 2. The carboxamide group at position 4 is linked to a 2,3-dimethylphenyl substituent. The synthesis of analogous compounds typically involves coupling triazole-carboxylic acids with amines via activating agents like HBTU ().

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-14-9-8-11-19(15(14)2)25-23(30)22-16(3)29(28-27-22)13-20-17(4)32-24(26-20)18-10-6-7-12-21(18)31-5/h6-12H,13H2,1-5H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINGNCSUEVNERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a triazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. The structure is characterized by the following components:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Oxazole moiety : A five-membered ring containing one nitrogen and one oxygen atom.
  • Phenyl groups : Two aromatic rings that enhance the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar triazole compounds demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Triazole derivatives are also noted for their anticancer potential:

  • Cell-based assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Experimental Data

Several studies have provided insights into the biological activities of related compounds:

StudyCompoundActivityMethodology
Aryloxazole derivativesAntiviral (HCV)Cell-based assays showed EC50 values ranging from 0.038 to 0.081 μM with low cytotoxicity (CC50 > 6 μM)
5-Methyloxazole derivativesAntibacterialAssessed against various bacterial strains with significant inhibition observed

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis.
  • Receptor Interaction : Some derivatives may interact with specific cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight Synthesis Method Key Features
Target Compound 1,2,3-Triazole-4-carboxamide - 1-(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl
- N-(2,3-dimethylphenyl)
~463.5 g/mol HBTU-mediated coupling (inference from ) Oxazole-triazole hybrid; lipophilic substituents enhance membrane permeability.
N-(4-(Diethylamino)phenyl)-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k) () 1,2,3-Triazole-5-carboxamide - 1-(2-methoxyethyl)
- N-(4-diethylaminophenyl)
~421.5 g/mol HBTU/DIPEA-mediated coupling Electron-rich diethylamino group may enhance solubility.
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide () Thiazole-5-carboxamide - 1-(3-methoxyphenyl)-triazole
- N-(4-trifluoromethylbenzyl)
~504.5 g/mol Not specified Thiazole core and CF3 group increase metabolic stability and electronegativity.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide () 1,2,3-Triazole-4-carboxamide - 1-(2-ethoxyphenyl)
- N-(4-(5-methyltriazol-1-yl)phenyl)
~417.4 g/mol Amide coupling (inference from ) Ethoxy group and dual triazole moieties may alter pharmacokinetics.
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1,2,3-Triazole-4-carboxamide - 5-amino
- N-(4-acetylphenyl)
~363.4 g/mol Not specified Amino and acetyl groups introduce hydrogen-bonding potential.

Structural and Functional Insights

  • Triazole vs. Thiazole Cores : The target compound’s oxazole-triazole hybrid () contrasts with the thiazole-containing analog (), which exhibits higher molecular weight (~504.5 g/mol) due to the trifluoromethylbenzyl group. Thiazoles generally confer greater metabolic stability than oxazoles.
  • Substituent Effects: The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to the diethylaminophenyl group in 47k (), which likely improves aqueous solubility.
  • Synthetic Routes : Most derivatives employ HBTU- or thionyl chloride-mediated coupling (), though activating agents vary based on amine reactivity.

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity and Bioavailability : Methyl and methoxy substituents (e.g., in the target compound and 47k ) balance lipophilicity and solubility, critical for membrane penetration.
  • Electron-Withdrawing Groups : The CF3 group in ’s compound may enhance resistance to oxidative metabolism, extending half-life.
  • Amino vs.

Research Findings and Limitations

  • Biological Data : Activity profiles (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, limiting direct pharmacological comparisons.
  • Synthetic Yields : and describe methodologies but omit yield data, preventing efficiency assessments.

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